molecular formula C12H14FNO B1621702 3-Fluoro-4-piperidin-1-ylbenzaldehyde CAS No. 553620-09-0

3-Fluoro-4-piperidin-1-ylbenzaldehyde

Cat. No.: B1621702
CAS No.: 553620-09-0
M. Wt: 207.24 g/mol
InChI Key: GONHTSCDEGNOMS-UHFFFAOYSA-N
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Description

3-Fluoro-4-piperidin-1-ylbenzaldehyde ( 1443345-89-8) is a valuable aromatic aldehyde intermediate in medicinal chemistry and drug discovery research. The compound features a benzaldehyde core substituted with a fluorine atom and a piperidine group, making it a versatile building block for the synthesis of diverse heterocyclic compounds with potential biological activity . Research indicates that benzaldehyde derivatives incorporating the (piperidin-1-yl)phenyl) moiety serve as key precursors in the design and synthesis of novel bioactive molecules . These synthetic efforts have yielded compounds demonstrating significant efficacy as anti-fungal agents, particularly against Candida pathogens such as Candida albicans . The structural motif provided by this compound is frequently explored in molecular hybridization strategies, where it is combined with other pharmacophoric fragments like acridine or chromene to create new hybrid molecules with enhanced affinity and efficacy for pharmaceutical development . The product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONHTSCDEGNOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406387
Record name 3-fluoro-4-piperidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553620-09-0
Record name 3-fluoro-4-piperidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 3 Fluoro 4 Piperidin 1 Ylbenzaldehyde

Precursor Synthesis and Reactant Generation

The successful synthesis of 3-Fluoro-4-piperidin-1-ylbenzaldehyde is contingent upon the availability of high-quality starting materials. This subsection outlines the preparation of the key precursors: halogenated and substituted benzaldehyde (B42025) intermediates and piperidine (B6355638).

The synthesis of appropriately substituted benzaldehyde precursors is a critical first step. These intermediates often feature a halogen atom, typically fluorine or chlorine, which serves as a leaving group in the subsequent SNAr reaction, and an activating group, such as a nitro group, to facilitate the substitution.

4-Fluoro-3-nitrobenzaldehyde: This intermediate can be synthesized through the nitration of 4-fluorobenzaldehyde (B137897). google.com Another common method is the halogen exchange (Halex) reaction, where 4-chloro-3-nitrobenzaldehyde (B100839) is treated with a fluoride (B91410) source, such as potassium fluoride (KF). google.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane (B150427) at elevated temperatures. google.com For instance, heating 4-chloro-3-nitrobenzaldehyde with potassium fluoride in dimethylformamide at 160°C for one hour results in an 88% yield of 4-fluoro-3-nitrobenzaldehyde. google.com

4-Fluorobenzaldehyde: The preparation of 4-fluorobenzaldehyde can be achieved through several routes. One established method involves the halogen-exchange reaction of 4-chlorobenzaldehyde (B46862). wikipedia.org This transformation can be facilitated by various catalysts and solvent systems. For example, the reaction of 4-chlorobenzaldehyde with anhydrous potassium fluoride in the presence of a phase-transfer catalyst like benzyl (B1604629) triphenyl phosphonium (B103445) bromide and a solvent such as ortho-nitrotoluene at 220°C is a documented procedure. google.com Another approach is the formylation of fluorobenzene (B45895) using carbon monoxide and a strong Lewis acid catalyst. wipo.int Additionally, the oxidation of 4-fluorotoluene (B1294773) provides a pathway to 4-fluorobenzaldehyde. google.com

The following table summarizes representative synthetic routes for these benzaldehyde intermediates:

Starting MaterialReagents and ConditionsProductYield
4-Chloro-3-nitrobenzaldehydeKF, Dimethylformamide, 160°C, 1 hr4-Fluoro-3-nitrobenzaldehyde88% google.com
4-Chloro-3-nitrobenzaldehydeKF, Sulfolane, 180°C, 1 hr4-Fluoro-3-nitrobenzaldehyde92.5% google.com
4-ChlorobenzaldehydeKF, Benzyl triphenyl phosphonium bromide, Ortho-nitrotoluene, 220°C4-Fluorobenzaldehyde- google.com
4-FluorobenzonitrileConc. H₂SO₄, KNO₃, 0°C4-Fluoro-3-nitrobenzonitrile- chemicalbook.com

Piperidine is a readily available cyclic secondary amine. For synthetic applications, it is often used as is or can be functionalized if required. The synthesis of the piperidine ring system can be accomplished through various methods, including the reduction of pyridine (B92270) derivatives. organic-chemistry.org For instance, the hydrogenation of pyridines over a rhodium on carbon (Rh/C) catalyst in water at 80°C and 5 atm of H₂ pressure is an effective method. organic-chemistry.org Another approach involves the cyclization of amino alcohols. organic-chemistry.org For the synthesis of this compound, piperidine itself is the direct nucleophile.

Direct Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step in the synthesis of this compound is the nucleophilic aromatic substitution of a suitable benzaldehyde precursor with piperidine.

The most common strategy for synthesizing the target molecule involves the displacement of a fluorine atom from an activated aromatic ring by piperidine. The fluorine atom is an excellent leaving group in SNAr reactions, particularly when the aromatic ring is activated by an electron-withdrawing group. nih.gov A typical precursor for this reaction is 3,4-difluorobenzaldehyde (B20872) or a similarly activated difluoro- or fluoro-nitro-substituted benzaldehyde. The reaction of 3,4-difluorobenzaldehyde with piperidine leads to the formation of this compound and 4-fluoro-3-piperidin-1-ylbenzaldehyde.

A related synthesis involves the reaction of piperidine with 4-fluorobenzaldehyde in the presence of a base. nih.gov

The efficiency and selectivity of the SNAr reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and reaction temperature.

Solvents: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus maintaining its reactivity. google.com Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN). google.comrsc.org Aqueous reaction conditions, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), have also been explored as a greener alternative. rsc.orgrsc.org

Bases: A base is typically required to deprotonate the piperidine, increasing its nucleophilicity, and to neutralize the hydrogen fluoride formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (B128534) (Et₃N). nih.govcore.ac.uk The choice of base can influence the reaction rate and the formation of side products.

Temperature: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions. The optimal temperature is often determined empirically for each specific substrate and reaction setup. For example, the reaction of piperidine with 4-fluorobenzaldehyde has been reported to be carried out at 80-90°C. nih.gov

The following table highlights the impact of different reaction conditions on a model SNAr reaction between 2,4-dinitrochlorobenzene and piperidine, illustrating the principles applicable to the synthesis of this compound.

SolventTemperature (°C)Rate Coefficient (k₂)
Dioxane250.0461 rsc.org
Ethyl Acetate250.229 rsc.org
Nitromethane250.380 rsc.org
Dimethylformamide251.95 rsc.org

When using a substrate with multiple potential leaving groups, such as 3,4-difluorobenzaldehyde, regioselectivity becomes a crucial consideration. The position of nucleophilic attack is governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the aldehyde group, activate the positions ortho and para to them for nucleophilic attack. core.ac.uk

In the case of 3,4-difluorobenzaldehyde, the aldehyde group at position 1 activates both the fluorine at C-4 (para) and the fluorine at C-3 (meta, but ortho to the formyl group). The para-position is generally more activated. Therefore, the reaction of 3,4-difluorobenzaldehyde with piperidine is expected to yield a mixture of this compound (substitution at C-4) and 4-fluoro-3-piperidin-1-ylbenzaldehyde (substitution at C-3), with the former often being the major product.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, the primary concern is the reaction of piperidine with the aromatic ring without undesired reactions involving the aldehyde group. The conditions for SNAr are generally mild enough to avoid side reactions with the aldehyde, such as condensation or oxidation, especially when the reaction is carried out under an inert atmosphere. google.com

Multicomponent Reaction Strategies for Analogous Fluorinated Piperidinyl Benzaldehydes

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules. While a direct one-pot synthesis of this compound via an MCR is not prominently documented, strategies for analogous compounds provide a blueprint for potential synthetic designs.

One notable approach is the three-component condensation of a β-ketonitrile, 4-fluorobenzaldehyde, and a secondary cyclic amine, such as piperidine. numberanalytics.com The proposed mechanism for this reaction involves an initial Knoevenagel condensation between the benzaldehyde and the β-ketonitrile. This is followed by a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by the secondary amine. numberanalytics.com The electron-withdrawing nature of the Knoevenagel adduct enhances the reactivity of the fluorobenzaldehyde toward the SNAr reaction. mdpi.com This strategy results in the formation of 4-amino-3-cyanobenzaldehyde derivatives, which are structurally analogous to the target molecule.

The Ugi and Passerini reactions represent other powerful MCRs that could be adapted for this chemical space. sciencepub.netrsc.org The classical Ugi four-component reaction condenses an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. sciencepub.netnih.gov By employing a piperidine-containing component or a suitably functionalized fluorobenzaldehyde, this reaction could generate complex scaffolds related to the target structure. For instance, the synthesis of the potent analgesic Carfentanil, an anilido piperidine, has been accomplished using an Ugi reaction with a 4-piperidone (B1582916) derivative as a key component. sciencepub.netrsc.org Similarly, copper-catalyzed Ugi-type reactions have been developed for the synthesis of piperidinyl 2-carboxamides from N,O-acetals and isocyanides, highlighting the utility of MCRs in building piperidine-containing structures. mdpi.comslideshare.net

The table below summarizes key aspects of a relevant three-component reaction strategy.

Component 1Component 2Component 3Key TransformationsAnalogous Product Type
4-FluorobenzaldehydeSecondary Cyclic Amine (e.g., Piperidine)β-KetonitrileKnoevenagel Condensation, Nucleophilic Aromatic Substitution (SNAr)4-Amino-3-cyanobenzylidene derivatives

Alternative Synthetic Pathways to Related Fluorinated Piperidine Benzaldehyde Derivatives

Nitration and Subsequent Functional Group Interconversion on Piperidinylbenzaldehyde Scaffolds

A well-established alternative pathway to synthesize related structures involves the strategic nitration of a pre-formed piperidinylbenzaldehyde scaffold, followed by functional group interconversion. This approach is particularly useful for producing nitro-substituted analogs, which can serve as precursors to other derivatives. The synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde (B1301767) provides a direct illustration of this methodology.

Two principal routes have been documented for the preparation of this nitro-analog:

Direct Nitration: This method begins with 4-(piperidin-1-yl)benzaldehyde. The nitration is carried out using a standard nitrating mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. This ensures the selective introduction of a nitro group at the 3-position (ortho to the aldehyde and meta to the strongly activating piperidinyl group).

Nucleophilic Aromatic Substitution (SNAr): An alternative route starts with 4-fluoro-3-nitrobenzaldehyde. The fluorine atom is activated toward nucleophilic attack by the electron-withdrawing nitro group positioned ortho to it. Reaction with piperidine results in the displacement of the fluoride ion to yield 3-Nitro-4-(piperidin-1-yl)benzaldehyde. rsc.org This type of substitution is a classic example of an SNAr reaction, where the rate-limiting step is often the formation of a Meisenheimer intermediate. nih.gov

The resulting nitro group is a versatile chemical handle that can be transformed into various other functionalities. numberanalytics.comslideshare.net A common and crucial transformation is the reduction of the nitro group to a primary amine (-NH2). numberanalytics.com This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride. This reduction would convert 3-nitro-4-(piperidin-1-yl)benzaldehyde into 3-amino-4-(piperidin-1-yl)benzaldehyde, a key intermediate for further diversification.

The following table outlines the synthetic routes to the nitro-analog.

Starting MaterialReagentsKey ReactionProduct
4-(Piperidin-1-yl)benzaldehydeHNO₃, H₂SO₄Electrophilic Aromatic Substitution (Nitration)3-Nitro-4-(piperidin-1-yl)benzaldehyde
4-Fluoro-3-nitrobenzaldehydePiperidineNucleophilic Aromatic Substitution (SNAr)3-Nitro-4-(piperidin-1-yl)benzaldehyde

Enantioselective Synthesis Routes for Related Fluorinated Piperidinol Building Blocks

For applications requiring stereochemical control, the enantioselective synthesis of fluorinated piperidine building blocks is of paramount importance. These chiral synthons can be incorporated to produce enantiomerically pure final products. Research has focused on creating key intermediates like fluorinated piperidinols and aminopiperidines.

A significant achievement is the first enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol. This highly valuable building block for medicinal chemistry was prepared using an enantioselective fluorination strategy. The methodology, adapted from work by MacMillan, initially employed a modified cinchona alkaloid catalyst. Further studies demonstrated that the catalyst could be substituted with more accessible primary amines, such as α-methylbenzylamine, while maintaining similar levels of enantioselectivity. The resulting piperidinols can be readily crystallized to achieve high enantiopurity.

Another key strategy involves the asymmetric hydrogenation of a carefully prepared fluoro-enamide substrate. To synthesize syn-3-fluoro-4-aminopiperidine derivatives, a precursor was made by benzoylating 3-fluoro-4-aminopyridine and then activating the pyridine ring by forming a benzyl pyridinium (B92312) salt. Subsequent reduction with sodium borohydride (B1222165) yielded the required fluoro-enamide. A high-throughput screening of various phosphine (B1218219) ligands with rhodium, ruthenium, and iridium catalysts was undertaken to find optimal conditions for the asymmetric hydrogenation step. This approach provides access to chiral fluorinated aminopiperidines, which are crucial precursors for more complex molecules.

The table below details key findings for these enantioselective routes.

Target Building BlockKey Synthetic StepCatalyst/Reagent TypeSignificance
cis-1-Boc-3-fluoropiperidin-4-olEnantioselective FluorinationModified Cinchona Alkaloid / Primary AminesProvides enantioselective access to a highly prized fluorinated piperidinol.
syn-3-Fluoro-4-aminopiperidineAsymmetric HydrogenationRh, Ru, or Ir with Chiral Phosphine LigandsEnables stereocontrolled synthesis of chiral fluorinated aminopiperidines.

Reaction Mechanisms and Mechanistic Investigations of 3 Fluoro 4 Piperidin 1 Ylbenzaldehyde Transformations

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated aromatic compounds activated by electron-withdrawing groups. wikipedia.org The substitution of the fluorine atom in 3-Fluoro-4-piperidin-1-ylbenzaldehyde by a nucleophile is a key transformation, and its mechanism can be complex.

Comparison of Classical Stepwise vs. Concerted SNAr Pathways

The SNAr reaction has traditionally been described by a two-step addition-elimination mechanism. nih.gov However, recent computational and experimental evidence, including kinetic isotope effect (KIE) studies, suggests that many SNAr reactions proceed through a one-step, or "concerted," pathway. springernature.comstackexchange.com

The classical stepwise mechanism involves two distinct steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk This step is typically the rate-determining step. libretexts.org

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. core.ac.uk

A concerted SNAr mechanism involves a single transition state where the bond to the nucleophile is formed simultaneously as the bond to the leaving group is broken. stackexchange.com In this pathway, the Meisenheimer complex does not exist as a stable intermediate but rather as a transition state. stackexchange.comresearchgate.net

The operative mechanism depends on several factors, primarily the stability of the potential Meisenheimer complex and the nature of the leaving group. stackexchange.comresearchgate.net

Stepwise pathways are favored when the Meisenheimer complex is significantly stabilized. This occurs with strongly electron-withdrawing substituents (like nitro groups) ortho and/or para to the leaving group and when the leaving group is poor (like fluoride), which slows the elimination step. springernature.comstackexchange.comresearchgate.net

Concerted pathways become dominant when the Meisenheimer complex is less stable or when a very good leaving group is present, causing the elimination step to become so fast that it merges with the addition step. nih.govspringernature.com Research indicates that reactions on heterocycles and those with good leaving groups like chloride and bromide often proceed via a concerted mechanism. springernature.comstackexchange.com

For this compound, the situation is nuanced. The benzaldehyde (B42025) group is only moderately electron-withdrawing, and while fluoride (B91410) is a poor leaving group in many contexts, its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic. masterorganicchemistry.com Given that the ring is not activated by exceptionally strong electron-withdrawing groups like multiple nitro groups, the reaction may exist in a borderline region between the two mechanistic extremes, though many SNAr reactions are now believed to be concerted. stackexchange.comresearchgate.net

Table 1: Comparison of Stepwise and Concerted SNAr Mechanisms
FeatureStepwise SNAr MechanismConcerted SNAr Mechanism
IntermediatesInvolves a distinct, resonance-stabilized Meisenheimer complex intermediate. libretexts.orgProceeds through a single transition state; the Meisenheimer complex is a transition state, not an intermediate. researchgate.net
Rate-Determining StepTypically the initial nucleophilic attack and formation of the intermediate. libretexts.orgThe single step of simultaneous bond-formation and bond-breaking. stackexchange.com
Favorable ConditionsStrong electron-withdrawing groups (e.g., -NO2) and a poor leaving group (e.g., -F). springernature.comstackexchange.comModest electron-withdrawing groups and/or a good leaving group (e.g., -Cl, -Br). springernature.com
Energy ProfileTwo transition states with an energy minimum corresponding to the Meisenheimer complex. researchgate.netA single transition state with no intermediate energy minimum.

Electronic Effects of the Benzaldehyde Moiety on Aromatic Ring Activation in SNAr

The feasibility and rate of SNAr reactions are critically dependent on the electronic properties of the substituents on the aromatic ring. numberanalytics.com Electron-withdrawing groups (EWGs) are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com

In this compound, two substituents influence the reactivity of the ring towards the substitution of the fluorine atom at C3:

Benzaldehyde Group (-CHO): Located at C1 (para to the piperidine (B6355638) and meta to the fluorine), the aldehyde group acts as a moderate electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). numberanalytics.com EWGs activate the ring towards nucleophilic attack. pressbooks.pub However, their activating effect is most pronounced when they are positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgpressbooks.pub In this molecule, the aldehyde is meta to the fluorine, meaning its ability to stabilize the intermediate via resonance is limited.

Piperidine Group (-NC₅H₁₀): Located at C4 (ortho to the fluorine), the piperidine group is a strong electron-donating group (EDG) through its resonance effect (+M) due to the lone pair on the nitrogen atom. EDGs generally deactivate the aromatic ring towards nucleophilic substitution by increasing electron density.

The net effect is a balance of these opposing influences. The strong electron-donating nature of the ortho-piperidine group would typically be expected to deactivate the ring for SNAr. However, the presence of the fluorine atom itself, being the most electronegative element, creates a strong dipole and a highly electrophilic carbon center, which is a prerequisite for the initial nucleophilic attack. The meta-positioned aldehyde group provides some, albeit not maximal, electronic stabilization for the negative charge that develops in the ring during the reaction. The substitution is therefore possible despite the presence of the ortho-EDG, as seen in the successful synthesis of various derivatives via SNAr. core.ac.uk

Aldehyde Functional Group Reactivity Mechanisms

The aldehyde group of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Aldol (B89426) Condensation Mechanisms in Chalcone (B49325) and Curcuminoid Synthesis

The reaction of this compound with a ketone containing α-hydrogens (such as acetophenone) in the presence of a base is a classic example of a Claisen-Schmidt condensation, a type of Aldol condensation. youtube.comnih.gov This reaction produces chalcones, which are α,β-unsaturated ketones. wpmucdn.com

The base-catalyzed mechanism proceeds as follows:

Enolate Formation: A strong base (e.g., hydroxide (B78521), OH⁻) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. youtube.com This enolate is a potent carbon nucleophile.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. youtube.com This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, the initial "aldol" addition product. youtube.comwpmucdn.com

Dehydration: The β-hydroxy ketone is readily dehydrated under the reaction conditions. The base removes the now more acidic α-hydrogen, forming an enolate. This is followed by the elimination of the hydroxyl group as a hydroxide ion (OH⁻), forming a double bond. youtube.com This final elimination step is driven by the formation of a highly conjugated system (the chalcone). youtube.com

Aldehyde-Amine Condensation (Iminization) Mechanisms in Hydrazone Formation

This compound readily reacts with hydrazine (B178648) derivatives (e.g., hydrazine, phenylhydrazine, or isoniazid) to form hydrazones, a class of compounds containing a C=N-N moiety. soeagra.comnih.gov This is a nucleophilic addition-elimination reaction, often catalyzed by a small amount of acid. soeagra.com

The mechanism involves two main stages:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. soeagra.com This leads to the formation of a zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral tetrahedral intermediate called a carbinolamine. soeagra.com

Dehydration: The carbinolamine is then dehydrated to form the final hydrazone. The oxygen of the hydroxyl group is protonated by the acid catalyst, turning it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then helps to push out the water molecule, forming a C=N double bond. A final deprotonation step yields the neutral hydrazone product and regenerates the acid catalyst. soeagra.comlibretexts.org

Wittig Reaction Mechanisms for Unsaturated Derivatives

The Wittig reaction provides a powerful and reliable method for converting the aldehyde group into an alkene, offering excellent control over the location of the new double bond. libretexts.org The reaction involves an aldehyde or ketone and a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com

The mechanism is widely accepted to proceed as follows:

[2+2] Cycloaddition: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of this compound. Simultaneously, the carbonyl oxygen attacks the electrophilic phosphorus atom. wikipedia.org This concerted [2+2] cycloaddition forms a four-membered heterocyclic intermediate known as an oxaphosphetane. libretexts.orgorganic-chemistry.org While an alternative stepwise mechanism through a betaine (B1666868) intermediate was once postulated, evidence for lithium-free reactions supports the direct, concerted formation of the oxaphosphetane. wikipedia.org

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly decomposes. masterorganicchemistry.com It collapses through a retro-[2+2] cycloaddition process, breaking the C-P and C-O bonds and forming two new double bonds: the desired alkene and a very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide. organic-chemistry.org The formation of the highly stable P=O bond is the thermodynamic driving force for the entire reaction. organic-chemistry.org

The stereochemistry of the resulting alkene (E or Z isomer) depends on the stability of the ylide used. Stabilized ylides (with electron-withdrawing groups on the nucleophilic carbon) generally yield E-alkenes, while non-stabilized ylides tend to favor Z-alkenes. organic-chemistry.org

Table 2: Mechanistic Summary of Aldehyde Transformations
ReactionKey ReagentKey Intermediate(s)Driving ForceProduct Class
Aldol CondensationKetone with α-H, BaseEnolate, β-Hydroxy ketone youtube.comFormation of a conjugated π-system. youtube.comChalcone (α,β-Unsaturated Ketone)
Hydrazone FormationHydrazine derivative, Acid catalystCarbinolamine soeagra.comFormation of a stable C=N double bond and elimination of water. soeagra.comHydrazone
Wittig ReactionPhosphorus YlideOxaphosphetane libretexts.orgorganic-chemistry.orgFormation of highly stable triphenylphosphine oxide. organic-chemistry.orgAlkene

Mechanisms of Oxidation and Reduction Reactions on the Benzaldehyde Core or Related Nitro Groups

The aldehyde functional group of this compound is susceptible to both oxidation and reduction, leading to the corresponding carboxylic acid and benzyl (B1604629) alcohol derivatives, respectively. The mechanisms of these transformations are well-established in organic chemistry.

Oxidation Reactions:

The oxidation of aldehydes to carboxylic acids can be achieved using a variety of strong oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and sodium dichromate (Na₂Cr₂O₇). chemistrysteps.com The general mechanism for these oxidations involves the initial formation of a hydrate (B1144303) by the addition of water to the aldehyde carbonyl. This gem-diol intermediate is then oxidized by the metallic reagent. libretexts.org For instance, with chromic acid, a chromate (B82759) ester is formed which then undergoes elimination to yield the carboxylic acid. libretexts.org

Another notable oxidation is the Tollens' test, which utilizes a silver-ammonia complex ([Ag(NH₃)₂]⁺) to oxidize the aldehyde. This reaction is particularly mild and is known for producing a characteristic silver mirror upon reduction of the silver ions. chemistrysteps.com

The Baeyer-Villiger oxidation offers an alternative pathway, particularly for substituted benzaldehydes. While typically applied to ketones, it can oxidize aldehydes to form a formate (B1220265) ester, which can then be hydrolyzed to a phenol. chemistrysteps.comnih.gov In the context of this compound, this could potentially lead to the formation of a fluorinated piperidinyl-substituted phenol. The mechanism involves the nucleophilic attack of a peroxy acid on the aldehyde carbonyl, followed by the migration of the aryl group to the oxygen of the peroxy bond. libretexts.org

Furthermore, the oxidation of benzaldehydes can proceed via a free-radical mechanism, especially in the presence of atmospheric oxygen. This process can be initiated by light or a radical initiator and involves the formation of a peroxy acid intermediate that ultimately yields the carboxylic acid. youtube.com

Oxidizing Agent Typical Reaction Conditions Product Mechanistic Feature
KMnO₄/H₂CrO₄Acidic or basic aqueous solutionCarboxylic AcidFormation of a gem-diol hydrate intermediate. libretexts.org
Tollens' ReagentAqueous ammoniaCarboxylic AcidMild oxidation with reduction of Ag⁺ to metallic silver. chemistrysteps.com
Peroxy Acids (mCPBA)Inert solventPhenol (via formate ester)Baeyer-Villiger rearrangement. chemistrysteps.comlibretexts.org
Atmospheric O₂Light or radical initiatorCarboxylic AcidFree-radical chain reaction. youtube.com

Reduction Reactions:

The reduction of the aldehyde group in this compound to the corresponding benzyl alcohol can be readily accomplished using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated during workup to yield the primary alcohol. researchgate.net

For the complete reduction of the aldehyde to a methyl group (a deoxygenation), the Wolff-Kishner reduction is a classic method. This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (N₂H₄) under basic conditions at high temperatures. The hydrazone then undergoes a series of proton transfers and the elimination of nitrogen gas to yield the corresponding methyl-substituted benzene (B151609). acs.orgresearchgate.netnih.gov The presence of the ortho-fluoro substituent is a key consideration, as it can influence the reaction conditions required.

In cases where a nitro group is present on the aromatic ring instead of the aldehyde (a common precursor), its reduction is a crucial step in many synthetic pathways. The reduction of a nitro group to an amine can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). These transformations are fundamental for preparing the corresponding amino-substituted benzaldehydes, which are versatile intermediates for heterocycle synthesis.

Reducing Agent/Method Typical Reaction Conditions Product Mechanistic Feature
NaBH₄ or LiAlH₄Alcoholic or ethereal solventBenzyl AlcoholNucleophilic addition of a hydride ion. researchgate.net
Wolff-Kishner (N₂H₄, base)High temperatureMethyl GroupFormation and decomposition of a hydrazone intermediate. acs.orgnih.gov
Catalytic Hydrogenation (H₂/Pd-C)Pressurized H₂ gas, catalystAmine (from nitro group)Heterogeneous catalysis on a metal surface.
Metal/Acid (e.g., Sn/HCl)Acidic mediumAmine (from nitro group)Stepwise reduction involving nitroso and hydroxylamine (B1172632) intermediates.

Investigating Intramolecular Cyclization and Heterocycle Formation Pathways

The strategic placement of the piperidine nitrogen and the ortho-fluorine atom in this compound creates a reactive scaffold for intramolecular cyclization and the formation of various heterocyclic structures. The electron-donating piperidine group enhances the nucleophilicity of the aromatic ring and the nitrogen atom itself, while the ortho-fluorine can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

One of the most plausible intramolecular cyclization pathways involves the nucleophilic attack of the piperidine nitrogen at the carbon bearing the fluorine atom. While direct intramolecular SₙAr to form a strained four-membered ring is unlikely, reactions involving the aldehyde group can facilitate cyclization. For instance, condensation of the aldehyde with a suitable reagent could create a side chain capable of an intramolecular cyclization.

More commonly, heterocycle formation from o-fluoroaminobenzaldehydes involves intermolecular reactions followed by cyclization. Studies on o-fluorobenzaldehydes have shown that they can react with nucleophiles like hydrazine to form indazoles. acs.orgresearchgate.netnih.gov In this type of reaction, the hydrazine first condenses with the aldehyde to form a hydrazone. Subsequent intramolecular nucleophilic attack of the second nitrogen of the hydrazone onto the carbon bearing the fluorine atom, followed by elimination of HF, leads to the formation of the indazole ring system. clockss.org

Another well-documented pathway for heterocycle synthesis from aminobenzaldehydes is the reaction with compounds containing active methylene (B1212753) groups. For example, the reaction of 2-aminobenzaldehyde (B1207257) derivatives with β-nitrostyrenes in the presence of a base has been shown to produce 3-nitro-1,2-dihydroquinolines. acs.org This transformation proceeds via a Michael addition of the amine to the nitro-olefin, followed by an intramolecular condensation between the resulting enolate and the aldehyde group.

Furthermore, the aldehyde can be transformed into other functional groups that then participate in cyclization. For example, conversion of the aldehyde to a Schiff base by reaction with a primary amine can be a prelude to further cyclization reactions, leading to the synthesis of diverse heterocyclic systems such as quinazolines. rsc.orgmdpi.com

Reactant/Condition Intermediate Heterocyclic Product General Mechanistic Pathway
HydrazineHydrazoneIndazoleIntramolecular nucleophilic aromatic substitution. acs.orgclockss.org
β-NitrostyreneMichael AdductDihydroquinolineMichael addition followed by intramolecular aldol-type condensation. acs.org
Primary Amine/AmmoniaSchiff Base/ImineQuinazolineCondensation followed by cyclization and oxidation/rearrangement. rsc.org
AzolesSubstitution ProductCyclic Ketones/CarbinolsNucleophilic substitution followed by intramolecular cyclization. publish.csiro.au

These examples from related systems provide a strong foundation for predicting the synthetic utility of this compound in the construction of complex heterocyclic molecules. The specific reaction conditions would need to be optimized to favor the desired cyclization pathway over potential side reactions.

Derivatization and Scaffold Utilization of 3 Fluoro 4 Piperidin 1 Ylbenzaldehyde

Functionalization at the Aldehyde Moiety

The aldehyde group is a versatile functional handle for a multitude of chemical transformations, including condensation reactions to form new carbon-nitrogen and carbon-carbon double bonds, as well as oxidation to a carboxylic acid.

The reaction of an aldehyde with a primary amine or related compound is a fundamental method for forming a carbon-nitrogen double bond, yielding imines (also known as Schiff bases) and hydrazones. These reactions typically proceed via a nucleophilic addition-elimination mechanism. nih.gov

While specific studies on 3-Fluoro-4-piperidin-1-ylbenzaldehyde are not prevalent, research on the closely related analog, 4-piperidinyl-benzaldehyde, demonstrates its successful conversion into thiosemicarbazones. researchgate.net In a typical procedure, the aldehyde is reacted with a substituted thiosemicarbazide (B42300) in a suitable solvent. researchgate.net This suggests that this compound can readily undergo condensation with various primary amines, hydrazines, hydrazides, and semicarbazides to furnish the corresponding imine or hydrazone derivatives. The reaction is often catalyzed by a small amount of acid. google.com Mechanochemical methods, involving grinding reactants together, have also been shown to be effective for the synthesis of fluorinated imines, offering a solvent-free alternative. google.com

The resulting imines and hydrazones serve as valuable intermediates for further synthesis or as final target molecules.

Table 1: Potential Reactants for Imine and Hydrazone Synthesis This table is illustrative and based on general chemical principles.

Reactant Type Example Compound Product Type
Primary Amine Aniline Imine (Schiff Base)
Hydrazine (B178648) Hydrazine Hydrate (B1144303) Hydrazone
Substituted Hydrazine Phenylhydrazine Phenylhydrazone
Hydrazide Isonicotinohydrazide Acylhydrazone
Semicarbazide Semicarbazide Hydrochloride Semicarbazone

The aldehyde functional group can be readily oxidized to a carboxylic acid. For a substrate like this compound, which contains an amine moiety, a mild and selective oxidizing agent is required to prevent side reactions. The Pinnick oxidation is a particularly suitable method for this transformation. wikipedia.orgwenxuecity.com

This reaction employs sodium chlorite (B76162) (NaClO₂) as the oxidant under mild acidic conditions, often buffered with a dihydrogen phosphate (B84403) salt. wikipedia.orgnrochemistry.com A key feature of the Pinnick oxidation is the use of a chlorine scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which could otherwise lead to undesired side reactions. wenxuecity.comnrochemistry.com The reaction is known for its high functional group tolerance, making it effective for oxidizing aldehydes without affecting sensitive groups like thioethers or electron-rich aromatic rings. wikipedia.org While unprotected primary or secondary aromatic amines can be problematic, the tertiary amine of the piperidine (B6355638) ring in the target compound is expected to be stable under these conditions. The resulting 3-fluoro-4-piperidin-1-ylbenzoic acid is a valuable intermediate for the synthesis of amides and esters.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is an aldol (B89426) condensation between a benzaldehyde (B42025) derivative and an acetophenone. dtic.mil This base-catalyzed reaction is a robust method for forming carbon-carbon bonds. nih.gov

This compound can serve as the aldehyde component in this reaction. By reacting it with various substituted acetophenones in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, a diverse range of chalcone (B49325) analogues can be produced. dtic.milresearchgate.net The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone. nih.gov The synthesis of chalcones from fluorinated benzaldehydes has been well-documented, indicating the feasibility of this reaction with the target compound. researchgate.netics-ir.org Curcuminoid analogues can be synthesized using similar principles, often involving a diketone reacting with two equivalents of the benzaldehyde.

Table 2: Illustrative Reactants for Chalcone Synthesis This table is illustrative and based on general chemical principles.

Aldehyde Component Ketone Component (Acetophenone Derivative)
This compound Acetophenone
This compound 4'-Methoxyacetophenone
This compound 4'-Chloroacetophenone
This compound 4'-Nitroacetophenone

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. researchgate.netsemanticscholar.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form a new carbon-carbon double bond with high regioselectivity. semanticscholar.org

For this compound, the Wittig reaction provides a direct route to stilbene-like derivatives and other unsaturated systems. The Wittig reagent is typically prepared by treating a phosphonium salt with a strong base. nih.gov The nature of the substituent on the ylide determines the stereochemistry of the resulting alkene; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. researchgate.net By choosing the appropriate phosphonium ylide, a wide variety of vinyl, styryl, and other unsaturated derivatives of the 3-fluoro-4-piperidin-1-ylphenyl scaffold can be synthesized. The driving force for this reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct. chemicalbook.com

Table 3: Examples of Wittig Reagents and Corresponding Alkene Products This table is illustrative and based on general chemical principles.

Wittig Reagent Product Type
Methylenetriphenylphosphorane (Ph₃P=CH₂) 1-(2-Fluoro-4-vinylphenyl)piperidine
Benzylidenetriphenylphosphorane (Ph₃P=CHPh) 1-[2-Fluoro-4-((E/Z)-styryl)phenyl]piperidine
(Ethoxycarbonylmethylidene)triphenylphosphorane (Ph₃P=CHCO₂Et) Ethyl 3-(3-fluoro-4-piperidin-1-yl)acrylate

Modifications of the Piperidine Ring

The piperidine nitrogen in this compound is a tertiary amine, as it is bonded to two carbons within the piperidine ring and one aryl carbon of the benzaldehyde ring. This structural feature dictates the types of reactions possible at this site.

As a tertiary amine, the piperidine nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can undergo N-alkylation when treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium (B1175870) salt, specifically a 1-alkyl-1-(2-fluoro-4-formylphenyl)piperidinium halide. dtic.milresearchgate.net This reaction proceeds via an Sₙ2 mechanism. The formation of these quaternary salts can significantly alter the solubility and biological properties of the parent molecule. The use of quaternary ammonium salts as alkylating agents themselves in the presence of a base like K₂CO₃ under microwave conditions has also been reported as an efficient method for N-alkylation of other azaheterocycles. ics-ir.org

In contrast, N-acylation, which typically involves the reaction of an amine with an acyl chloride or anhydride, is not a feasible reaction for the tertiary nitrogen of the this compound scaffold. The reaction requires a proton on the nitrogen to be removed during the mechanism, which is absent in a tertiary amine.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-Piperidinyl-benzaldehyde
Aniline
Hydrazine
Phenylhydrazine
Isonicotinohydrazide
Semicarbazide
Thiosemicarbazide
3-Fluoro-4-piperidin-1-ylbenzoic acid
Acetophenone
4'-Methoxyacetophenone
4'-Chloroacetophenone
4'-Nitroacetophenone
2-Acetylthiophene
1-(2-Fluoro-4-vinylphenyl)piperidine
1-[2-Fluoro-4-((E/Z)-styryl)phenyl]piperidine
Ethyl 3-(3-fluoro-4-piperidin-1-yl)acrylate
3-(3-Fluoro-4-piperidin-1-yl)acrylonitrile
1-Alkyl-1-(2-fluoro-4-formylphenyl)piperidinium halide

Stereochemical Transformations and Derivatization

The manipulation of stereochemistry is a cornerstone of modern drug design, and the this compound scaffold offers several avenues for such transformations. While the parent molecule is achiral, derivatization reactions can introduce chiral centers, leading to the synthesis of stereoisomers with potentially distinct biological activities.

Key transformations involving the aldehyde group can introduce a stereocenter adjacent to the aromatic ring. For instance, asymmetric reduction or addition of organometallic reagents can yield chiral secondary alcohols. Similarly, reactions that form carbon-carbon bonds, such as aldol or Henry reactions, can create new stereocenters.

The piperidine ring itself is a major site for stereochemical diversification. Although the piperidine in the parent compound is symmetrically substituted at the nitrogen, modifications to the ring can introduce chirality. For example, catalyst-controlled C-H functionalization can install substituents at various positions (C-2, C-3, or C-4) of the piperidine ring with high regio- and stereoselectivity. nih.gov The choice of catalyst and nitrogen-protecting groups can direct the functionalization to specific sites. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been successfully used to functionalize N-Boc-piperidine at the C-2 or C-4 positions. nih.gov Another approach involves the cyclopropanation of a corresponding tetrahydropyridine (B1245486) precursor, followed by stereoselective ring-opening to yield 3-substituted piperidines. nih.gov

Condensation reactions involving the aldehyde can also lead to products with interesting stereochemical properties. For example, Claisen-Schmidt condensation with cyclic ketones like N-substituted piperidin-4-ones can produce α,β-unsaturated ketones. researchgate.netsemanticscholar.org The resulting products can exist as geometric isomers (E/Z) due to the newly formed double bond, and the conformation of the piperidine ring can be influenced by the substituents. researchgate.netsemanticscholar.org

Table 1: Potential Stereoselective Derivatizations

Reaction Type Reagents/Conditions Potential Chiral Product
Asymmetric Reduction Chiral reducing agent (e.g., CBS catalyst, chiral boranes) (R/S)-[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol
Asymmetric Grignard Addition R-MgX, chiral ligand (R/S)-1-[3-Fluoro-4-(piperidin-1-yl)phenyl]-1-alkanol
Stereoselective C-H Functionalization Rhodium catalyst, diazo compound 2/3/4-Substituted piperidine derivatives

Aromatic Ring Functionalization and Diversification (Beyond Primary Synthesis)

The aromatic ring of this compound is primed for further functionalization, allowing for the fine-tuning of electronic and steric properties. The existing substituents—the electron-withdrawing aldehyde and fluorine, and the electron-donating piperidine group—direct subsequent electrophilic aromatic substitution reactions. The ortho position to the piperidine group (and meta to the aldehyde) is a likely site for further substitution.

Beyond electrophilic substitution, modern cross-coupling reactions offer powerful tools for diversification. The fluorine atom, while generally stable, can potentially be displaced under specific nucleophilic aromatic substitution (SNAr) conditions, particularly if further activated. More practically, the aromatic ring can be derivatized prior to the introduction of the aldehyde or piperidine, or the aldehyde can be converted to a group more amenable to certain coupling reactions (e.g., a halide or triflate).

For instance, the aldehyde could be oxidized to a carboxylic acid, which can then direct ortho-lithiation or be converted into other functional groups. The fluorine atom itself is a valuable feature, as it often enhances metabolic stability and binding affinity in drug candidates. researchgate.net

Application as a Building Block in Complex Heterocyclic Synthesis

The aldehyde functionality of this compound makes it an excellent starting material for the construction of a wide array of heterocyclic systems. nih.govresearchgate.netresearchgate.net Its reactions are central to many classical and modern multicomponent reactions used to build molecular complexity rapidly.

One common application is in condensation reactions with various nucleophiles. For example, reaction with thiosemicarbazides yields thiosemicarbazones, a class of compounds known for a wide range of biological activities, including as inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov Similarly, condensation with hydrazides can lead to hydrazone derivatives. ossila.com

The compound is also a suitable component for multicomponent reactions to generate complex heterocyclic libraries. For instance, it can be used in the synthesis of tetrahydro-4H-chromene derivatives through reaction with malononitrile (B47326) and a suitable active methylene (B1212753) compound. nih.gov Its aldehyde group can react with amines and other components to form various nitrogen-containing heterocycles like pyridines, pyrimidines, or imidazoles. researchgate.netyoutube.comnih.gov The synthesis of 3,4-dihydro-2(1H)-pyridones (DHPo), for example, often involves the reaction of an aldehyde, a β-ketoester, and an amine. mdpi.com

Table 2: Examples of Heterocyclic Synthesis from Aldehyde Precursors

Heterocycle Class Reaction Type Key Reagents
Thiosemicarbazones Condensation Thiosemicarbazide derivatives nih.gov
Thiazolidinones Multi-component reaction Amine, Thiol, α-halo-acid derivative researchgate.net
Tetrahydro-4H-chromenes Multi-component reaction Malononitrile, active methylene compound nih.gov
Dihydropyridones Multi-component reaction β-keto-ester, amine source mdpi.com

Integration into Supramolecular Assemblies and Functional Materials (e.g., Fulleropyrrolidines, Fluorophores)

The structural features of this compound make it a candidate for incorporation into larger supramolecular structures and functional materials like fluorophores. The aromatic core substituted with an electron-donating group (piperidine) and an electron-withdrawing group (aldehyde) forms a "push-pull" system, which is a common motif in fluorescent molecules (fluorophores). nih.gov Further extension of the conjugation or reaction of the aldehyde group can be used to tune the photophysical properties, such as emission wavelength and quantum yield. nih.gov

The aldehyde group is particularly useful for synthesizing N-functionalized fulleropyrrolidines through the Prato reaction, which involves the 1,3-dipolar cycloaddition of an azomethine ylide to a C60 fullerene. The azomethine ylide can be generated in situ from the condensation of this compound with an amino acid. The resulting fullerene derivatives have applications in materials science and biomedicine.

Furthermore, the piperidine and fluoro-benzaldehyde moieties can be incorporated into larger systems designed for molecular recognition and sensing. The development of fluorescent molecular probes often relies on building blocks that can be readily functionalized to target specific analytes or cellular organelles. nih.gov

Development of Advanced Ligands and Molecular Probes (e.g., PROTAC Linkers)

In the field of drug discovery, there is a growing interest in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. nih.gov The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. dundee.ac.uk

Saturated heterocycles like piperidine and piperazine (B1678402) are increasingly being incorporated into PROTAC linkers to improve physicochemical properties and provide rigid structural constraints. nih.gov The this compound scaffold provides a piperidine moiety that can be integrated into a linker structure. The aldehyde group serves as a chemical handle for attaching this fragment to either the E3 ligase ligand or the target protein ligand through reductive amination or other conjugation chemistries. The fluorine atom can contribute to improved metabolic stability and binding interactions. researchgate.net For instance, functionalized cereblon ligands bearing a piperazine have been developed as building blocks for PROTACs, highlighting the utility of such motifs.

Beyond PROTACs, this scaffold is valuable for developing other molecular probes. The aldehyde can be used to attach biotin, fluorophores, or other reporter tags, creating tools for studying biological systems. nih.gov For example, fluorescent ligands for sigma (σ) receptors have been developed from indole (B1671886) derivatives bearing a spiro-piperidine moiety, demonstrating the value of the piperidine core in designing high-affinity probes. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. rsc.orgaip.org For 3-Fluoro-4-piperidin-1-ylbenzaldehyde, these methods can be used to map the energy landscape of its synthesis, typically a nucleophilic aromatic substitution where piperidine (B6355638) displaces a leaving group on a difluorobenzaldehyde precursor.

By calculating the energies of reactants, intermediates, products, and transition states, a detailed reaction coordinate diagram can be constructed. This analysis helps in identifying the rate-determining step and understanding the factors that control the reaction's feasibility and yield. For instance, DFT calculations can characterize the transition state of the key bond-forming step, providing insights into its geometry and energetic barrier. rsc.org Such computational studies are crucial for optimizing reaction conditions, such as temperature and solvent, to improve the efficiency of the synthesis of this and related compounds. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Compound and Derivatives

The structural flexibility of this compound, particularly the piperidine ring and its bond to the phenyl group, is critical to its interactions and properties. researchgate.net Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable low-energy conformations of the molecule. The piperidine ring typically adopts a chair conformation, but the orientation of this ring relative to the substituted benzene (B151609) ring can vary.

Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior in a biological environment, such as in explicit solvent. researchgate.net An MD simulation of this compound would reveal how the molecule flexes, rotates, and interacts with surrounding water molecules over time. nih.gov For derivatives of this compound, MD simulations are invaluable for assessing their conformational stability and how structural modifications affect their dynamic properties, which is essential for designing molecules that can fit effectively into a protein's binding site. researchgate.net

In Silico Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in structural confirmation and analysis. aip.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, calculations can predict the chemical shifts for each unique proton and carbon atom. Furthermore, specialized methods exist for predicting ¹⁹F NMR chemical shifts, which are particularly relevant for this fluorinated compound. nih.govresearchgate.net These predictions, when compared to experimental data, can confirm the compound's structure. acs.org

Table 1: Predicted Spectroscopic Data for this compound This table presents illustrative data typical of in silico predictions and is not based on published experimental results for this specific molecule.

Analysis Type Predicted Feature Value Range
¹H NMR Aldehyde Proton (CHO) 9.7 - 9.9 ppm
Aromatic Protons (Ar-H) 7.0 - 7.8 ppm
Piperidine Protons (CH₂) 3.0 - 3.5 ppm (adjacent to N), 1.6 - 1.9 ppm
¹³C NMR Carbonyl Carbon (C=O) 189 - 192 ppm
Aromatic Carbons (Ar-C) 115 - 160 ppm
Piperidine Carbons (CH₂) 45 - 55 ppm (adjacent to N), 23 - 27 ppm
¹⁹F NMR Aromatic Fluorine (Ar-F) -115 to -130 ppm (relative to CFCl₃)
IR Spectroscopy C=O Stretch (Aldehyde) 1680 - 1700 cm⁻¹
C-F Stretch 1200 - 1250 cm⁻¹
C-N Stretch 1180 - 1220 cm⁻¹

IR Spectroscopy: The vibrational frequencies corresponding to infrared absorption can also be calculated. For this molecule, key predicted frequencies would include the strong carbonyl (C=O) stretch of the aldehyde group and the C-F stretching vibration, providing further structural verification.

Ligand-Protein Docking and Molecular Interaction Studies for Target Identification and Validation

Given that this compound is a precursor to PARP-1 inhibitors, molecular docking studies are highly relevant. nih.govsemanticscholar.org Docking simulations can predict how this molecule and its more complex derivatives bind to the active site of the PARP-1 enzyme. nih.govnih.gov The goal is to identify the most stable binding pose and to analyze the non-covalent interactions that stabilize the ligand-protein complex.

These interactions typically include:

Hydrogen Bonds: Between the ligand and key residues in the active site, such as Gly, Ser, and Glu. researchgate.net

Hydrophobic Interactions: Involving the aromatic rings of the ligand and hydrophobic pockets within the protein.

π-π Stacking: Between the benzaldehyde (B42025) ring and aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe). mdpi.com

The results of docking studies are often scored to estimate the binding affinity. researchgate.net This information is critical for validating PARP-1 as a target and for guiding the rational design of more potent inhibitors based on this molecular scaffold. mdpi.com

Table 2: Illustrative Molecular Docking Results against PARP-1 This table is a conceptual representation of typical docking analysis results.

Parameter Description Illustrative Finding for a Derivative
Binding Site Nicotinamide binding pocket of PARP-1 Ligand occupies the intended active site.
Docking Score Estimated binding affinity (e.g., in kcal/mol) -8.5 kcal/mol
Key H-Bond Interactions Residues forming hydrogen bonds with the ligand Gly 863, Ser 904
Key Hydrophobic/π-π Interactions Residues forming other key contacts Tyr 896, Tyr 907, Phe 897

Development of Quantitative Structure-Activity Relationships (QSAR) for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activity. nih.govjmaterenvironsci.com To develop a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds with variations in their structure.

The biological activity of each compound (e.g., the IC₅₀ value for PARP-1 inhibition) would be measured experimentally. nih.gov Then, various molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, electronic properties) are calculated for each molecule. sigmaaldrich.com Statistical methods, such as multiple linear regression, are used to build an equation that relates these descriptors to the observed activity. jmaterenvironsci.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 3: Conceptual QSAR Model Components This table illustrates the types of data used in a QSAR study.

Compound Series Molecular Descriptors (Independent Variables) Biological Activity (Dependent Variable)
Derivatives of this compound LogP, Polar Surface Area (PSA), Dipole Moment, HOMO/LUMO energies Experimental IC₅₀ against PARP-1

Analysis of Electronic Structure and Frontier Molecular Orbitals to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry used to predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidinyl-substituted benzene ring.

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. The LUMO is likely concentrated on the electron-withdrawing benzaldehyde portion of the molecule. ucsb.edu

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. aip.org A smaller gap suggests the molecule is more reactive. Analyzing the shapes and energies of these orbitals helps predict how the molecule will interact in chemical reactions, for example, identifying the most likely sites for nucleophilic or electrophilic attack. acs.org

Table 4: Predicted Electronic Properties This table shows theoretical electronic properties derived from quantum chemical calculations.

Property Definition Predicted Value (Illustrative)
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV
HOMO-LUMO Gap Energy difference (LUMO - HOMO) 4.7 eV
Reactivity Implication A smaller gap indicates higher reactivity. Moderately reactive.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional techniques, a complete structural map of 3-Fluoro-4-piperidin-1-ylbenzaldehyde can be constructed.

While specific experimental data for this compound is not publicly available in the searched literature, this section outlines the expected analytical approaches and the type of data that would be generated.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the piperidine (B6355638) ring.

Aldehydic Proton: A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm, characteristic of an aldehyde proton.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts and coupling patterns will be influenced by the electron-donating piperidine group, the electron-withdrawing aldehyde group, and the fluorine atom. These protons would likely appear as complex multiplets in the aromatic region (δ 6.5-8.0 ppm). The coupling constants (J-values) between adjacent and meta protons would be crucial for assigning their specific positions on the ring.

Piperidine Protons: The protons on the piperidine ring would exhibit signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be shifted downfield (likely in the δ 3.0-3.5 ppm range) compared to the other methylene (B1212753) protons (β- and γ-protons), which would appear further upfield (likely in the δ 1.5-2.0 ppm range). These would likely present as multiplets due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aldehydic-H 9.5 - 10.5 s (singlet) N/A
Aromatic-H 6.5 - 8.0 m (multiplet) 2-10
Piperidine-H (α to N) 3.0 - 3.5 m (multiplet) 5-10
Piperidine-H (β, γ to N) 1.5 - 2.0 m (multiplet) 5-10

Carbon (¹³C) NMR for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the highly deshielded region of the spectrum, typically between δ 185 and 200 ppm.

Aromatic Carbons: The six carbons of the benzene ring would appear in the δ 110-170 ppm range. The carbon attached to the fluorine atom will appear as a doublet due to ¹JCF coupling, which is a large and characteristic coupling. The carbons adjacent to the fluorine will show smaller ²JCF couplings. The chemical shifts will be influenced by the substituents on the ring.

Piperidine Carbons: The carbons of the piperidine ring would be found in the upfield, aliphatic region. The carbons alpha to the nitrogen atom are expected around δ 50-60 ppm, while the other carbons would be at higher field, around δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on typical chemical shift values and coupling patterns for similar structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected Coupling to ¹⁹F
C=O (Aldehyde) 185 - 200 No
C-F (Aromatic) 150 - 165 d (¹JCF)
C-N (Aromatic) 140 - 155 d (²JCF)
C-CHO (Aromatic) 125 - 140 d (³JCF)
Aromatic C-H 110 - 130 d (JCF)
Piperidine C (α to N) 50 - 60 No
Piperidine C (β to N) 20 - 30 No
Piperidine C (γ to N) 20 - 30 No

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will likely be a multiplet due to coupling with the ortho and meta aromatic protons. The typical chemical shift range for aromatic fluorides is broad, but for a fluorine atom positioned between an aldehyde and a piperidine group, a specific range can be anticipated.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the proton connectivity within the piperidine ring and confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The expected monoisotopic mass for C₁₂H₁₄FNO can be calculated with high precision. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental formula. The molecular ion peak [M]⁺ would be observed, and in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is also commonly detected.

Table 3: Predicted HRMS Data for this compound This table presents calculated exact masses for the molecular ions.

Ion Calculated Exact Mass (m/z)
[C₁₂H₁₄FNO]⁺ ([M]⁺) 207.1059
[C₁₂H₁₅FNO]⁺ ([M+H]⁺) 208.1137

The fragmentation pattern observed in the mass spectrum would further corroborate the structure. Expected fragmentation pathways could include the loss of the formyl group (CHO), cleavage of the piperidine ring, and other characteristic fragmentations that would be consistent with the proposed structure of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for verifying the identity and assessing the purity of synthetic compounds like this compound.

In a typical LC-MS analysis, the compound is first passed through an HPLC system to separate it from any impurities or starting materials. The eluent from the chromatography column is then introduced into the ion source of the mass spectrometer. For this compound, an electrospray ionization (ESI) source in positive ion mode is commonly used. This process generates protonated molecular ions.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (Molecular Weight: 207.24 g/mol ), the expected primary ion would be the protonated molecule, [M+H]⁺, at an m/z value of approximately 208.25. The detection of this specific ion provides strong evidence for the compound's identity. The LC portion of the analysis provides a chromatogram, where the purity of the sample is determined by the relative area of the peak corresponding to the target compound.

The sensitivity of LC-MS makes it crucial to use high-purity solvents and reagents to avoid interference. lcms.cz Contaminants such as alkali ions or plasticizers can form adducts with the target molecule, complicating the mass spectrum, or suppress the ionization of the compound, leading to reduced sensitivity. lcms.cz Therefore, solvents and additives are specifically designed to meet the demanding requirements of LC-MS applications, ensuring baseline stability and minimal background noise. lcms.cz

ParameterDescriptionExpected Value/Condition
Ionization Mode Electrospray Ionization (ESI), Positive---
Compound This compound---
Molecular Formula C₁₂H₁₄FNO---
Molecular Weight 207.24 g/mol ---
Expected Ion [M+H]⁺m/z ≈ 208.25

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of these absorption frequencies (as wavenumbers, cm⁻¹) versus intensity, which serves as a molecular "fingerprint."

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. Analysis of analogous structures provides insight into the expected spectral features. actascientific.comguidechem.com

Key expected vibrational frequencies include:

Aldehyde (C=O stretch): A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

Aromatic (C=C stretch): Multiple medium to weak bands would appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

Aliphatic C-H stretch: Absorptions corresponding to the C-H bonds of the piperidine ring would be found just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Aromatic C-H stretch: Absorptions for the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.

C-N stretch: The stretching vibration of the aryl-nitrogen bond would likely be observed in the 1340-1250 cm⁻¹ range.

C-F stretch: A strong absorption due to the carbon-fluorine bond is expected in the 1270-1210 cm⁻¹ region.

The specific positions of these bands can be influenced by the electronic environment of the molecule. The presence of all these characteristic peaks in the experimental spectrum provides strong evidence for the successful synthesis of the target structure.

Functional GroupBondExpected Wavenumber (cm⁻¹)
AldehydeC=O stretch1700 - 1680
Aromatic RingC=C stretch1600 - 1450
PiperidineAliphatic C-H stretch2950 - 2850
Benzene RingAromatic C-H stretch> 3000
Aryl AmineC-N stretch1340 - 1250
Fluoro AromaticC-F stretch1270 - 1210

X-ray Crystallography for Solid-State Structural Analysis and Stereochemical Assignment

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the absolute confirmation of its structure. The analysis would yield detailed information, including:

Bond lengths and angles: Precise measurements for every bond in the molecule, confirming the expected geometry.

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat) and its orientation relative to the planar benzaldehyde (B42025) ring could be determined.

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking. eurjchem.com

The process involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data. This data is then used to solve the crystal structure, resulting in a detailed molecular model. High-resolution crystallographic studies can confirm the absolute configuration of chiral centers and the geometry of covalent bonds formed with biological targets. nih.gov The final data includes parameters such as the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. eurjchem.commdpi.com

ParameterInformation Provided
Crystal System The basic geometric framework of the crystal (e.g., Monoclinic, Triclinic). mdpi.com
Space Group The symmetry elements present within the crystal structure. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice. eurjchem.com
Atomic Coordinates The precise (x, y, z) position of every atom in the molecule.
Bond Lengths & Angles Definitive geometric data for the molecular structure.

Chromatographic Techniques for Separation, Purification, and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for purification of products and assessment of sample purity.

Column chromatography is a preparative technique used to purify compounds from mixtures on a scale from milligrams to kilograms. It relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (an organic solvent or mixture of solvents).

In the purification of this compound after its synthesis, the crude reaction mixture would be loaded onto a column packed with silica gel. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. The components of the mixture travel down the column at different rates based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the silica gel. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Flash chromatography is an adaptation that uses pressure to speed up the flow of the mobile phase, significantly reducing the separation time.

ParameterTypical Material/SolventPurpose
Stationary Phase Silica GelAdsorbent for separating compounds based on polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientTo carry compounds through the column at different rates.
Application Post-synthesis purification of crude product.---

High-Performance Liquid Chromatography (HPLC) is an analytical technique used for high-resolution separation, identification, and quantification of components in a mixture. It operates on the same principles as column chromatography but uses high pressure to push the mobile phase through a column packed with much smaller particles, leading to superior separation efficiency.

For this compound, reverse-phase HPLC is a common method for purity analysis. In this mode, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions. The purity of the sample is determined by integrating the area of the peak corresponding to the compound in the chromatogram, which should ideally be above 95% or higher for research purposes. chemscene.com The use of a UV detector is common, with the detection wavelength set to an absorption maximum for the benzaldehyde chromophore (e.g., 254 nm). google.com

ParameterTypical Condition/MaterialPurpose
Technique Reverse-Phase HPLCPurity determination and quantification.
Stationary Phase C18-bonded Silica ColumnNon-polar phase for separation.
Mobile Phase Acetonitrile/Water or Methanol/WaterPolar eluent system.
Detector UV Spectrophotometer (e.g., 254 nm)To detect and quantify the compound as it elutes.
Output Chromatogram showing retention time and peak area.---

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative chromatographic technique. It is primarily used to monitor the progress of a chemical reaction, identify the components in a mixture, and determine the appropriate solvent system for a preparative column chromatography separation.

A TLC analysis involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the eluent). The eluent ascends the plate via capillary action, and the components of the sample move up the plate at different rates. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. For this compound, TLC would be used to track the consumption of the starting materials and the formation of the product, with the product spot visualized under UV light.

ParameterTypical SetupPurpose
Stationary Phase Silica gel-coated plate (e.g., Silica Gel 60 F₂₅₄)Adsorbent layer for separation.
Mobile Phase Hexane/Ethyl Acetate mixtureSolvent system to develop the chromatogram.
Visualization UV Lamp (254 nm)To see the separated spots of UV-active compounds.
Application Reaction monitoring and solvent system screening. ---

Research Applications and Interdisciplinary Impact in Chemical Sciences

Versatile Chemical Building Block in Diverse Synthetic Pathways

3-Fluoro-4-piperidin-1-ylbenzaldehyde serves as a key organic building block in a multitude of synthetic protocols. bldpharm.comsigmaaldrich.com The presence of multiple functional groups allows for its facile and strategic incorporation into larger, more complex molecular architectures. sigmaaldrich.com The aldehyde functional group is particularly useful, as it readily participates in a wide array of chemical reactions, including nucleophilic additions and condensations. sigmaaldrich.com

Scaffold for the Design of Enzyme Inhibitors (e.g., Aldehyde Dehydrogenases, Dihydrofolate Reductase)

The structural features of this compound make it an excellent scaffold for the development of potent and selective enzyme inhibitors.

Aldehyde Dehydrogenases (ALDH): Aldehyde dehydrogenases are a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids, playing crucial roles in detoxification and metabolism. nih.govmedchemexpress.com Inhibition of specific ALDH isozymes is a therapeutic strategy for various diseases, including cancer. nih.govnih.gov Benzaldehyde (B42025) derivatives have been identified as a class of ALDH inhibitors. researchgate.net The aldehyde group of this compound can interact with the enzyme's active site, while the fluoropiperidinyl moiety allows for modifications to enhance selectivity and binding affinity for specific ALDH isozymes like ALDH1A1. science.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the folate metabolic pathway, critical for the synthesis of DNA, RNA, and proteins. nih.govpharmacologyeducation.org Its inhibition can halt cell proliferation, making it a key target for anticancer and antimicrobial drugs. pharmacologyeducation.orgwikipedia.org Research has shown that the 4-piperidinyl-benzaldehyde scaffold, a close analogue, can be used to synthesize potent DHFR inhibitors. nih.govresearchgate.net In this approach, the aldehyde group of the parent compound is reacted with a thiosemicarbazide (B42300) to form a thiosemicarbazone derivative. nih.gov The resulting thiosemicarbazones have demonstrated significant DHFR inhibitory activity, with the piperidine (B6355638) ring contributing effectively to binding at the enzyme's active site. nih.govresearchgate.net

Table 1: DHFR Inhibitory Activity of 4-Piperidinylbenzaldehyde-based Thiosemicarbazones

Compound Substituent on Thiosemicarbazone IC₅₀ (µM)
5p 4-chlorophenyl 13.70 ± 0.25
5q 4-bromophenyl 14.10 ± 0.31
5r 4-iodophenyl 14.90 ± 0.42
5s 4-nitrophenyl 15.30 ± 0.55

This table presents a selection of data from a study on 4-piperidine-based thiosemicarbazones to illustrate the inhibitory potential of this scaffold against DHFR. nih.govresearchgate.net

Contribution to the Development of Targeted Protein Degraders (e.g., PROTACs)

Targeted protein degradation (TPD) is a modern therapeutic strategy that eliminates disease-causing proteins using the cell's own machinery. fluorochem.co.uk Proteolysis-targeting chimeras (PROTACs) are a major class of TPD molecules. nih.gov These are heterobifunctional compounds comprising two ligands connected by a linker: one binds to the protein of interest (POI) and the other recruits an E3 ubiquitin ligase, leading to the POI's degradation. nih.govnih.gov

The linker is a critical component of a PROTAC, influencing its physicochemical properties and its ability to form a stable ternary complex. explorationpub.com The piperidine moiety, as found in this compound, has been successfully incorporated into PROTAC linkers. explorationpub.com Its inclusion can enhance the solubility and balance the lipophilicity of the final PROTAC molecule, which are crucial parameters for achieving good cell permeability and oral bioavailability. explorationpub.com Therefore, this compound represents a valuable building block for synthesizing the linker component of next-generation protein degraders.

Role in the Synthesis of Novel Heterocyclic Compounds for Chemical Biology Probes

The reactivity of the aldehyde group makes this compound an important precursor for synthesizing a wide range of novel heterocyclic compounds used as chemical biology probes. These probes are essential tools for studying biological processes.

The synthesis of thiosemicarbazones for DHFR inhibition is a prime example where the benzaldehyde is converted into a more complex heterocyclic system. nih.gov Furthermore, the core structure is amenable to multi-step synthetic sequences to build elaborate scaffolds. For instance, related benzaldehyde derivatives are used in condensation and cyclization reactions to create polycyclic systems like pyrrolo nih.govCurrent time information in St Louis, MO, US.benzodiazepines (PBDs) and benzo[d]imidazol-2-ones, which are investigated for their interactions with biological targets like DNA and the NLRP3 inflammasome, respectively. mdpi.commdpi.com The ability to readily transform this compound into such diverse heterocyclic structures underscores its importance in generating novel molecular tools for chemical biology.

Application in Materials Science for Fluorescent Marker Development in Polymerization Processes

In materials science, there is a continuous need for new fluorescent molecules that can act as markers or probes. The benzaldehyde functional group in this compound provides a chemical handle for synthesizing larger, conjugated systems that often exhibit fluorescence. For example, benzaldehydes can undergo reactions like aldol (B89426) condensation with ketones to produce curcuminoid analogues, which are known for their fluorescent properties. ossila.com

Similarly, it can be used to create hydrazone derivatives, which can also be fluorescent. ossila.com While direct use of this compound as a fluorescent marker in polymerization is not widely documented, its potential lies in its role as a precursor. A fluorescent dye synthesized from this building block could be incorporated into a polymer matrix, either covalently or non-covalently, to function as a probe for monitoring polymerization processes or for creating fluorescently tagged materials. nih.gov

Exploration in Neuropharmacological Research as a Precursor for Receptor Antagonists

The fluorinated piperidine moiety is a key pharmacophore in the design of agents targeting the central nervous system (CNS). scientificupdate.com The introduction of fluorine can modulate basicity and lipophilicity, properties critical for crossing the blood-brain barrier and for specific receptor interactions. scientificupdate.comnih.gov

This compound serves as a valuable precursor for the synthesis of complex molecules with potential activity as receptor antagonists in the brain. Research has identified compounds containing a fluoro-piperidine core as potent modulators of key neurological targets. For example, derivatives have been developed as antagonists for the Dopamine 4 Receptor (D4R) and as negative allosteric modulators for the GluN2B subtype of the NMDA receptor, which are targets for conditions like schizophrenia and depression, respectively. nih.govresearchgate.netnih.gov

Table 2: Examples of Neuropharmacological Agents Featuring a Fluoropiperidine Scaffold

Compound Name/Series Target Receptor Potential Therapeutic Area
BMS-986169 GluN2B (NMDA Receptor) Treatment-Resistant Depression
4,4-Difluoropiperidine ether series Dopamine 4 Receptor (D4R) Schizophrenia, CNS disorders

This table highlights the importance of the fluoropiperidine scaffold, for which this compound is a relevant precursor, in the development of CNS-active agents. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of complex aromatic compounds like 3-Fluoro-4-piperidin-1-ylbenzaldehyde traditionally relies on methods that may involve hazardous reagents, harsh conditions, and significant waste generation. Future research must prioritize the development of environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry. rjpn.org

Key strategies for greener synthesis include:

Solvent-Free and Aqueous Systems: Shifting away from volatile organic solvents to water or solvent-free conditions can drastically reduce environmental impact. rjpn.orgresearchgate.net For instance, multicomponent reactions, such as the condensation of a fluorobenzaldehyde, a secondary amine like piperidine (B6355638), and a third component, can sometimes be performed in greener media like ethanol (B145695) or even under neat conditions. mdpi.com

Energy-Efficient Techniques: The application of microwave irradiation or ultrasound can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. rjpn.orgmdpi.com

Use of Recyclable or Bio-based Catalysts: Employing solid acid catalysts or enzymes could replace hazardous reagents, offering milder reaction conditions and the potential for catalyst recycling. rjpn.org The synthesis of piperidin-4-one derivatives has been successfully demonstrated using deep eutectic solvents (DES), which are biodegradable and low-cost, highlighting a promising path for related piperidine-containing structures. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. mdpi.com One-pot, three-component reactions are particularly effective in this regard, as they can construct complex molecules like 4-aminobenzylidene derivatives from simple precursors in a single, efficient step. mdpi.com

A comparative overview of traditional versus green approaches for synthesizing related compounds is presented below.

FeatureTraditional Synthetic MethodsGreen Chemistry Approaches
Solvents Often rely on toxic, non-renewable organic solvents.Prioritize water, deep eutectic solvents (DES), or solvent-free conditions. researchgate.net
Catalysts May use hazardous reagents or heavy metals.Employ bio-based catalysts (enzymes) or recyclable solid acids. rjpn.org
Energy Typically require prolonged heating.Utilize energy-efficient methods like microwave or ultrasound irradiation. mdpi.com
Waste Can generate significant by-products and waste.Designed for high atom economy to minimize waste. mdpi.com
Safety May involve explosive intermediates (e.g., in Balz-Schiemann reactions for fluorination). tandfonline.comFocus on using safer reagents and milder reaction conditions.

Exploration of Asymmetric Catalysis for Enantiopure Derivatives

While this compound itself is achiral, its derivatives can possess stereogenic centers, making the development of asymmetric catalytic methods crucial. Enantiomerically pure compounds are highly sought after, particularly in pharmaceuticals, where different enantiomers can have vastly different biological activities. The piperidine ring is a prevalent scaffold in bioactive molecules, and methods for its stereoselective synthesis are of great interest. nih.gov

Future research should focus on:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine-like precursors could be a viable route to chiral piperidines. nih.gov

Organocatalysis: Chiral amines and thiourea-based organocatalysts have proven effective in the asymmetric synthesis of substituted piperidines, achieving high yields and excellent enantiomeric excess (ee > 95%). rsc.orgresearchgate.net These methods could be adapted to derivatives of this compound.

Chemo-enzymatic Strategies: Combining chemical synthesis with biocatalysis offers a powerful approach. For example, ene-reductases can be used for the asymmetric dearomatization of activated pyridines to produce chiral piperidines with precise stereochemistry under mild, aqueous conditions. nih.gov

Asymmetric Synthesis StrategyDescriptionPotential Application
Organocatalysis Uses small, chiral organic molecules to induce stereoselectivity. Methods like nitroalkene/amine/enone (NAE) condensation can produce enantiopure piperidines. rsc.orgresearchgate.netSynthesis of chiral derivatives by introducing substituents on the piperidine ring.
Chemo-enzymatic Dearomatization Employs enzymes, such as ene-reductases, for the stereoselective reduction of pyridine-like rings to form chiral piperidines. nih.govA green and highly selective method for creating enantiopure piperidine moieties.
Divergent Synthesis from Chiral Precursors Starts with a simple chiral molecule, like (2S)-hydroxymethylaziridine, and elaborates it into complex piperidine structures through one-pot reactions. rsc.orgCreation of a diverse library of stereochemically defined derivatives.

Advanced Reaction Discovery and Mechanistic Studies

A deeper understanding of the reactivity of this compound is essential for discovering novel transformations and optimizing existing ones. The interplay between the electron-withdrawing aldehyde group, the electron-donating piperidine group, and the fluorine atom creates a unique electronic profile that governs its chemical behavior.

Future work in this area should involve:

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and predict reaction outcomes. rsc.orgnih.gov Such studies can elucidate the mechanism of key reactions, like the nucleophilic aromatic substitution of the fluorine atom or condensation reactions at the aldehyde group. mdpi.comnih.gov

Automated Reaction Screening: High-throughput experimentation can rapidly screen a wide range of reaction conditions to discover new transformations or identify optimal parameters for a desired product.

Mechanistic Probes: Synthesizing and studying specifically designed analogues can help to probe reaction mechanisms. For example, studying the reaction of benzaldehyde (B42025) derivatives with different substituents can clarify electronic effects on reaction rates and pathways. nih.gov

Expansion of Derivatization Strategies for Novel Chemical Spaces

The functional groups of this compound—the aldehyde, the aromatic ring, and the piperidine moiety—offer multiple handles for chemical modification. Expanding the library of derivatives is key to exploring new chemical spaces for applications in drug discovery and materials science.

Promising derivatization strategies include:

Reactions of the Aldehyde Group: The aldehyde can be converted into a wide array of functional groups, including imines (via condensation with primary amines), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions).

Modification of the Piperidine Ring: The piperidine nitrogen can be further functionalized, or substituents can be introduced onto the ring itself, potentially creating chiral centers.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the para-aldehyde group, is susceptible to substitution by various nucleophiles. This allows for the introduction of diverse functionalities at this position. A three-component reaction of 4-fluorobenzaldehyde (B137897), a secondary amine, and a β-ketonitrile proceeds via a Knoevenagel condensation followed by an SNAr reaction, demonstrating this reactivity. mdpi.com

Multicomponent Reactions: Designing new multicomponent reactions that utilize this compound as a building block can rapidly generate molecular complexity and produce novel scaffolds. mdpi.com For instance, derivatives of 4-chloro-7-nitrobenzofurazan (B127121) are synthesized by reacting it with various amines to create novel fluorescent compounds, a strategy that could be conceptually adapted. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

For this compound, AI and ML could be applied to:

Predict Reaction Outcomes: ML models, such as random forests or neural networks, can be trained on reaction databases to predict the major product of a reaction with high accuracy, often outperforming human chemists. cam.ac.ukprinceton.edu This can save significant time and resources by avoiding failed experiments.

Optimize Molecular Properties: AI can guide the design of derivatives with improved properties. For example, models can predict how different substitutions on the aromatic or piperidine ring will affect a molecule's solubility, metabolic stability, or binding affinity. researchgate.netnih.gov This is particularly relevant for fluorinated compounds in drug design. researchgate.net

De Novo Drug Design: Generative models like variational autoencoders (VAEs) or generative adversarial networks (GANs) can design entirely new molecules with desired therapeutic properties, using scaffolds like this compound as a starting point. harvard.edu

Accelerate Reaction Development: By combining ML with automated high-throughput experiments, researchers can create a "reactome" that maps chemical reactivity, speeding up the process of finding optimal conditions for synthesizing new derivatives. cam.ac.uk

AI/ML ApplicationDescriptionImpact on Research
Reaction Prediction Algorithms trained on millions of published reactions predict the most likely product for a given set of reactants and conditions. cam.ac.ukcsmres.co.ukReduces trial-and-error experimentation and accelerates the discovery of synthetic pathways.
Property Optimization ML models predict the physicochemical and biological properties of virtual compounds before synthesis. researchgate.netnih.govGuides the design of derivatives with enhanced drug-like properties, such as improved metabolic stability from fluorination. researchgate.net
De Novo Design Generative models create novel molecular structures optimized for specific biological targets or properties. harvard.eduExpands the accessible chemical space for drug discovery.
Automated Synthesis AI platforms combine predictive models with robotic systems to plan and execute multi-step syntheses. cam.ac.ukAccelerates the entire design-make-test-analyze cycle in chemical research.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-Fluoro-4-piperidin-1-ylbenzaldehyde, and what are their advantages?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between 3-fluoro-4-nitrobenzaldehyde and piperidine, followed by nitro-group reduction. Alternatively, reductive amination of 3-fluoro-4-formylbenzaldehyde derivatives with piperidine under hydrogenation conditions can be used. The latter method avoids harsh acidic/basic conditions, preserving aldehyde functionality .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Use inert atmospheres (e.g., nitrogen) to prevent aldehyde oxidation .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine-induced deshielding at C-3, piperidine integration).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • Elemental Analysis : Validate empirical formula accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield while minimizing side-product formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation) to identify optimal conditions.
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to track aldehyde stability and intermediate formation.
  • Side-Product Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or adjust stoichiometry to suppress over-alkylation .
    • Data Contradiction Example : If yields plateau despite optimized conditions, assess solvent polarity’s impact on piperidine nucleophilicity using Kamlet-Taft parameters .

Q. What strategies resolve contradictory biological activity data for this compound across assay systems?

  • Methodological Answer :

  • Assay Validation : Confirm compound stability in assay buffers (e.g., pH 7.4 PBS) via HPLC. Fluorine’s electron-withdrawing effect may alter solubility, requiring DMSO concentration optimization (<0.1% to avoid cytotoxicity) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins across assays.
  • Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., 4-(1-piperidinyl)benzaldehyde derivatives) to identify SAR trends .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature, analyzing degradation via HPLC monthly. Aldehydes are prone to oxidation; use stabilizers (e.g., BHT) or argon overlays .
  • Light Sensitivity : Expose samples to UV/visible light (300–700 nm) and monitor aldehyde decomposition using UV-Vis spectroscopy (λ = 280 nm) .

Methodological Frameworks for Rigorous Research

Q. How can PICO/FINER criteria refine research questions on this compound’s mechanism of action?

  • PICO Application :

  • Population : Cancer cell lines (e.g., HeLa, MCF-7).
  • Intervention : Dose-dependent exposure to this compound.
  • Comparison : Untreated controls or structurally similar aldehydes.
  • Outcome : IC50 values via MTT assay.
    • FINER Evaluation : Ensure hypotheses are feasible (e.g., in vitro models first), novel (e.g., unexplored fluorine-piperidine synergy), and relevant (e.g., targeting kinase pathways) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-piperidin-1-ylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-piperidin-1-ylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.